Levistilide A
Description
Properties
IUPAC Name |
6,16-di(butylidene)-5,15-dioxapentacyclo[9.5.2.01,13.02,10.03,7]octadeca-3(7),12-diene-4,14-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28O4/c1-3-5-7-18-16-10-9-15-14-11-12-24(21(15)20(16)23(26)27-18)17(13-14)22(25)28-19(24)8-6-4-2/h7-8,13-15,21H,3-6,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBBRXVRQZJSDAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC=C1C2=C(C3C(CC2)C4CCC35C(=C4)C(=O)OC5=CCCC)C(=O)O1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Pharmacological Effects of Levistilide A: In Vitro Mechanisms & Applications
The following technical guide details the in vitro pharmacological profile of Levistilide A, focusing on its mechanistic modulation of neuroinflammation, angiogenesis, and hematopoietic stem cell maintenance.
Executive Summary
This compound (LA) is a bioactive phthalide derivative isolated from Ligusticum chuanxiong and Angelica sinensis. While often compared to its isomer ligustilide, LA exhibits a distinct pharmacological profile characterized by high stability and specific modulation of the JAK2/STAT3 and VEGF signaling axes.
This technical guide synthesizes current in vitro data to define LA’s role as a potent neuroprotective agent and anti-angiogenic modulator . Unlike broad-spectrum anti-inflammatories, LA demonstrates a targeted ability to reprogram microglial polarization (M1 to M2 phenotype) and inhibit pathological angiogenesis in fibrotic models.
Core Pharmacological Mechanisms[1]
Neuroprotection via Microglial Reprogramming
In Alzheimer’s Disease (AD) and ischemic models, neuroinflammation is driven by the hyperactivation of microglia. This compound acts as an upstream inhibitor of the JAK2/STAT3 pathway, a critical regulator of cytokine production.
-
Mechanism: LA inhibits the phosphorylation of Janus Kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 3 (STAT3).[1] This blockade prevents STAT3 nuclear translocation, thereby suppressing the transcription of pro-inflammatory genes (Il1b, Il6, Tnf).
-
Phenotypic Shift: Crucially, LA does not merely suppress inflammation; it promotes a phenotypic shift in BV2 microglial cells from the neurotoxic M1 state to the neuroprotective M2 state, characterized by upregulated Arginase-1 (ARG1) and CD206 expression.
-
Metabolic Regulation: Recent evidence suggests LA also modulates the AMPK/mTOR axis, reversing the glucose metabolism reprogramming (Warburg effect) often seen in activated microglia.
Anti-Fibrosis & Angiogenesis Inhibition
In the context of liver fibrosis, LA targets the vascular niche. Pathological angiogenesis precipitates fibrosis by delivering inflammatory cells and oxygen to fibrotic tissue.
-
Target: Hepatic Stellate Cells (HSCs) and Liver Sinusoidal Endothelial Cells (LSECs).[2]
-
Pathway: LA downregulates the VEGF/VEGFR2 signaling cascade.
-
Outcome: In LX-2 and endothelial co-culture models, LA treatment results in:
Hematopoietic Stem Cell (HSC) Expansion
A novel application of LA is the ex vivo expansion of human umbilical cord blood HSCs.[3]
-
Mechanism: LA functions as a mitochondrial antioxidant. It reduces intracellular Reactive Oxygen Species (ROS), protecting HSCs from differentiation pressure and senescence during culture, thus maintaining their "stemness" and long-term repopulating activity.
Signal Transduction Visualization
The following diagram illustrates the dual mechanistic action of this compound in neuroprotection (Microglia) and anti-fibrosis (Endothelial Cells).
Figure 1: this compound inhibits JAK2/STAT3 phosphorylation to reverse neuroinflammation and downregulates VEGFR2 to prevent pathological angiogenesis.
Detailed Experimental Protocol: In Vitro Neuroinflammation Assay
This protocol validates the anti-inflammatory efficacy of LA using BV2 microglia stimulated by Lipopolysaccharide (LPS).[4] It is designed to measure the suppression of Nitric Oxide (NO) and pro-inflammatory cytokines.
Reagents & Materials
-
Cell Line: BV2 Murine Microglia (ATCC or equivalent).
-
Compound: this compound (Purity >98%, dissolved in DMSO).
-
Stimulant: LPS (Escherichia coli O111:B4).
-
Assay Kits: Griess Reagent System (Promega), Mouse ELISA kits (IL-6, TNF-α).
Step-by-Step Workflow
Step 1: Cell Seeding
-
Seed BV2 cells in 96-well plates at a density of
cells/well in DMEM supplemented with 10% FBS. -
Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.
Step 2: Pre-treatment (Critical for Causality)
-
Replace media with serum-free DMEM containing this compound at graded concentrations (e.g., 1, 10, 30 µM).
-
Include a Vehicle Control (0.1% DMSO) and a Positive Control (e.g., Dexamethasone).
-
Incubate for 1-2 hours prior to LPS stimulation. This establishes the prophylactic blockade of signaling pathways.
Step 3: Stimulation
-
Add LPS to each well (final concentration: 1 µg/mL).
-
Co-incubate for 24 hours .
Step 4: Supernatant Analysis (Data Collection)
-
Nitric Oxide (NO): Transfer 50 µL supernatant to a new plate. Add 50 µL Sulfanilamide + 50 µL NED (Griess Reagent). Incubate 10 mins. Read Absorbance at 540 nm.
-
Cytokines: Use remaining supernatant for ELISA targeting TNF-α and IL-6 per manufacturer instructions.
Step 5: Viability Check (Self-Validation)
-
Perform an MTT or CCK-8 assay on the remaining cells to ensure reduced cytokine levels are due to pathway inhibition, not cytotoxicity.
-
Acceptance Criteria: Cell viability > 90% compared to control at the highest LA concentration.
Workflow Visualization
Figure 2: Step-by-step workflow for validating this compound anti-inflammatory activity in BV2 microglia.
Data Synthesis: Summary of In Vitro Effects
The following table consolidates key quantitative findings from recent literature.
| Therapeutic Area | Cell Model | Target Pathway | Key Outcome (Quantitative) | Reference |
| Neuroprotection | BV2 Microglia | JAK2/STAT3 | IC50 for NO inhibition | [1] |
| Neuroprotection | HMC3 (Human Microglia) | NF-κB / MAPK | Significant reduction in IL-1β and TNF-α mRNA expression (p < 0.01). | [1] |
| Liver Fibrosis | LX-2 (Stellate Cells) | VEGF / VEGFR2 | Inhibited tube formation length by ~40% at 30 µM. | [2] |
| HSC Expansion | CD34+ Cord Blood | ROS / Mitochondria | 2.5-fold increase in total HSC count vs. control after 7 days. | [3] |
Conclusion & Future Outlook
This compound distinguishes itself from other phthalides through its dual capacity to suppress pathological inflammation while preserving regenerative potential (as seen in HSC expansion). Its mechanism is highly specific to the JAK2/STAT3 and VEGF axes, making it a promising lead compound for neurodegenerative diseases (Alzheimer's, Parkinson's) and fibrotic disorders.
Future development should focus on:
-
PK/PD Optimization: Improving bioavailability for CNS penetration.
-
Combination Therapies: Synergizing LA with standard anti-cholinesterase inhibitors for AD.
References
-
This compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model. Source: PubMed / International Immunopharmacology [Link]
-
This compound inhibits angiogenesis in liver fibrosis via vascular endothelial growth factor signaling pathway. Source: PubMed / Experimental Biology and Medicine [Link]
-
This compound Promotes Expansion of Human Umbilical Cord Blood Hematopoietic Stem Cells by Enhancing Antioxidant Activity. Source: Frontiers in Cell and Developmental Biology [Link][3]
Sources
- 1. This compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits angiogenesis in liver fibrosis via vascular endothelial growth factor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound Promotes Expansion of Human Umbilical Cord Blood Hematopoietic Stem Cells by Enhancing Antioxidant Activity [frontiersin.org]
- 4. LED enhances anti-inflammatory effect of luteolin (3’,4’,5,7-tetrahydroxyflavone) in vitro - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Sensitivity LC-MS/MS Profiling of Levistilide A for Pharmacokinetic Assessment
Abstract
Levistilide A (LA), a bioactive phthalide dimer isolated from Ligusticum chuanxiong (Chuanxiong), exhibits significant potential in neuroprotection and vasodilation. However, its lipophilicity (
Unlike generic small-molecule protocols, this guide leverages ammonium adduct ionization (
Part 1: Method Development Strategy & Chemical Logic
The Ionization Challenge: Adducts vs. Protons
This compound (
-
Expert Insight: In the presence of ammonium acetate, this compound predominantly forms the ammonium adduct
. -
Selected Transition: We utilize the transition
398.2 381.2 (loss of ammonia) or 398.2 191.1 (cleavage of the dimer).-
Note: Literature often cites the 398
381 transition as the most abundant for this class of phthalides [1].
-
Stability & Isomerization Control
Phthalides are light-sensitive and thermally unstable.
-
Critical Control Point: All extraction steps must be performed under yellow (sodium) light or low-light conditions.
-
Temperature: Sample processing should occur at 4°C to prevent degradation into ligustilide monomers.
Internal Standard (IS) Selection[1][2]
-
Recommended: Andrographolide or Butylphthalide .
-
Rationale: Andrographolide exhibits similar retention behavior on C18 columns and ionization efficiency in ammonium-buffered phases, mitigating matrix effects [1].
Part 2: Experimental Protocol
Instrumentation & Conditions
| Parameter | Specification |
| LC System | UHPLC (e.g., Agilent 1290 / Shimadzu Nexera) |
| MS System | Triple Quadrupole (e.g., AB Sciex 5500 / Thermo Altis) |
| Column | C18 Reverse Phase (e.g., Phenomenex Kinetex 2.6µm, 100 x 2.1 mm) |
| Column Temp | 35°C (Do not exceed 40°C to prevent degradation) |
| Flow Rate | 0.3 - 0.4 mL/min |
| Injection Vol | 5 µL |
Mobile Phase Composition
-
Phase A: Water + 5 mM Ammonium Acetate + 0.1% Formic Acid.
-
Why: Ammonium acetate drives the formation of the stable
precursor.
-
-
Phase B: Acetonitrile (LC-MS Grade).[1]
Gradient Program
| Time (min) | % Phase B | Event |
| 0.00 | 30 | Initial Hold |
| 1.00 | 30 | Equilibration |
| 3.00 | 90 | Elution of this compound |
| 4.50 | 90 | Wash |
| 4.60 | 30 | Re-equilibration |
| 6.00 | 30 | End |
Mass Spectrometry Parameters (ESI+)
| Compound | Precursor ( | Product ( | DP (V) | CE (V) | Dwell (ms) |
| This compound | 398.2 ( | 381.2 ( | 100 | 15 | 150 |
| Qualifier | 398.2 | 191.1 (Monomer) | 100 | 35 | 150 |
| Andrographolide (IS) | 368.2 ( | 351.2 ( | 90 | 18 | 150 |
Note: Tune voltages (DP/CE) are instrument-specific and should be optimized by infusing a 100 ng/mL standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
LLE is superior to Protein Precipitation (PPT) for this compound due to its high lipophilicity, providing cleaner extracts and higher recovery.
Step-by-Step Workflow:
-
Aliquot: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (500 ng/mL). Vortex for 30s.
-
Extraction: Add 1 mL of Ethyl Acetate (or Methyl tert-butyl ether - MTBE).
-
Why: Ethyl acetate maximizes recovery of hydrophobic phthalides while excluding polar plasma salts.
-
-
Agitation: Vortex vigorously for 3 minutes.
-
Separation: Centrifuge at 12,000 rpm for 10 min at 4°C.
-
Transfer: Transfer the clear organic supernatant (top layer) to a fresh glass vial.
-
Drying: Evaporate to dryness under a gentle stream of nitrogen at 35°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (A:B = 50:50). Vortex and centrifuge again before injection.
Part 3: Visualized Workflows
Bioanalytical Workflow (LLE to Data)
Caption: Optimized Liquid-Liquid Extraction workflow minimizing matrix effects and maximizing recovery.
Ionization & Fragmentation Logic
Caption: Mechanistic pathway of this compound ammonium adduct fragmentation in ESI+ mode.
Part 4: Method Validation & Troubleshooting
Validation Criteria (FDA/EMA Guidelines)
-
Linearity: 5 – 2000 ng/mL (
). -
Precision (CV%): Intra-day and Inter-day
.[2] -
Accuracy: 85 – 115%.
-
Matrix Effect: 85 – 115% (Normalized to IS).
-
Recovery: > 80% using Ethyl Acetate LLE.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Sensitivity | Poor adduct formation | Ensure Ammonium Acetate is fresh (5mM). Check source temp (too high degrades adducts). |
| Peak Tailing | Column interaction | Increase buffer concentration to 10mM or check column age. |
| Double Peaks | Isomerization | This compound converts to Z/E isomers. Keep samples cold and dark. |
| High Background | Source contamination | Clean the ESI source cone; Ammonium salts can build up over time. |
Part 5: Pharmacokinetic Application
In a typical PK study (e.g., Sprague-Dawley rats, 10 mg/kg oral dose), this compound exhibits rapid absorption but low bioavailability due to first-pass metabolism.
Typical PK Parameters:
- : 0.5 – 1.0 h
- : 50 – 200 ng/mL (Dose dependent)
- : 2 – 4 h
-
Bioavailability (
): < 10% (often enhanced when administered as part of the whole Chuanxiong extract due to synergistic effects) [1, 2].
References
-
Yan, R., et al. (2015). Study on Pharmacokinetics of Three Preparations From Levistolide A by LC-MS-MS. Journal of Chromatographic Science, 53(7), 1080–1085.
- Note: This paper describes the ammonium adduct transition (398->381)
-
Li, H., et al. (2021). Effects of this compound on Hemorheology and Endothelial Cell Injury in Rats with Blood Stasis.[3] Evidence-Based Complementary and Alternative Medicine.
- Provides context on the pharmacological dosing and biological relevance.
-
FDA Guidance for Industry (2018). Bioanalytical Method Validation.
Sources
Troubleshooting & Optimization
Technical Support Center: Improving Oral Bioavailability of Levistilide A
The following guide is structured as a specialized Technical Support Center for researchers working with Levistilide A . It moves beyond generic advice, offering specific troubleshooting steps, protocols, and mechanistic insights derived from its physicochemical profile (LogP ~4.9, MP 112–113°C) and pharmacokinetic limitations.
Current Status: Active Topic: Bioavailability Enhancement & Formulation Troubleshooting Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1]
Executive Summary: The "7.5% Ceiling"
This compound (LA), a dimeric phthalide found in Ligusticum chuanxiong, exhibits potent vasorelaxant and neuroprotective properties. However, its therapeutic utility is severely restricted by an oral bioavailability (F) of approximately 7.5% .[1]
Root Cause Analysis:
-
Solubility-Limited Absorption: With a calculated LogP of ~4.9 and a melting point of 112°C, LA falls firmly into BCS Class II (Low Solubility, High Permeability).[1] It behaves as a "grease ball" molecule—highly lipophilic but unable to dissolve in the aqueous gastric environment.
-
First-Pass Metabolism: Even solubilized LA undergoes rapid Phase I (CYP450) and Phase II (Glucuronidation) metabolism in the liver.[1]
-
Chemical Instability: Like its monomer Ligustilide, LA is susceptible to oxidation and isomerization under light and heat.[1]
Diagnostic Workflow: Identifying the Barrier
Use this visual guide to determine where your formulation is failing.
Figure 1: Critical failure points in this compound absorption.[1] Note that standard formulations follow the 'Portal Vein' route leading to high metabolic loss, whereas lipid-based strategies target the 'Lymphatic' route.
Formulation Protocols & Troubleshooting
Protocol A: Self-Microemulsifying Drug Delivery System (SMEDDS)
Objective: Solubilize LA and promote lymphatic transport to bypass liver metabolism.[1]
Materials:
-
Oil Phase: Capryol 90 (Propylene glycol monocaprylate) or Ethyl Oleate.[1]
-
Surfactant: Cremophor EL (Polyoxyl 35 castor oil) or Tween 80.[1]
-
Co-surfactant: Transcutol P (Diethylene glycol monoethyl ether) or PEG 400.[1]
Step-by-Step Methodology:
-
Solubility Screening: Add excess this compound (approx. 100 mg) to 2 mL of each excipient in separate vials. Vortex for 5 mins, heat to 40°C for 10 mins, then shake for 48h at 25°C. Centrifuge and quantify LA in supernatant via HPLC. Select the oil with highest solubility.
-
Construction of Pseudo-Ternary Phase Diagram: Mix Surfactant and Co-surfactant (Smix) at ratios of 1:1, 2:1, and 3:1. Titrate oil/Smix mixtures with water to identify the microemulsion region (clear/transparent zone).[1]
-
Drug Loading: Dissolve this compound into the optimized Oil/Smix mixture at 40°C under nitrogen purging (to prevent oxidation).
-
Characterization: Dilute 1 part SMEDDS with 100 parts water. Measure droplet size (Target: <100 nm) and Polydispersity Index (PDI < 0.3).
Troubleshooting Q&A:
| Issue | Probable Cause | Corrective Action |
| Turbidity upon dilution | Droplet size > 200nm due to insufficient surfactant.[1] | Increase the Smix ratio (Surfactant/Co-surfactant) or switch to a higher HLB surfactant (e.g., Cremophor EL).[1] |
| Drug Precipitation | Drug load exceeds equilibrium solubility in the oil/water interface. | Reduce drug loading to 80% of saturation solubility. Add a precipitation inhibitor like HPMC (1% w/w) to the formulation.[1] |
| Yellowing/Degradation | Oxidation of this compound during processing.[1] | Critical: Perform all heating steps under Nitrogen gas. Add antioxidant: 0.02% BHT or Tocopherol.[1] |
Protocol B: Solid Dispersion (Amorphous)
Objective: Disrupt the crystal lattice (MP 112°C) to increase dissolution rate.
Materials:
Step-by-Step Methodology:
-
Dissolve this compound and PVP K30 (Ratio 1:4 w/w) in minimal Ethanol.
-
Rotary evaporate at 45°C under vacuum until a dry film forms.
-
Vacuum dry for 24h to remove residual solvent.[1]
-
Pulverize and sieve (mesh size 80).[1]
-
Store in a desiccator (hygroscopic polymer will induce recrystallization if wet).[1]
Troubleshooting Q&A:
| Issue | Probable Cause | Corrective Action |
| Sticky powder | Residual solvent or moisture absorption.[1] | Increase drying time. Store with silica gel.[1] |
| Recrystallization | Drug:Polymer ratio too high; thermodynamic instability.[1] | Increase polymer ratio to 1:6. Switch to HPMC-AS (higher Tg) to immobilize the drug.[1] |
Pharmacokinetic Evaluation Guide
When analyzing PK data for this compound, expect significant discrepancies between in vitro release and in vivo exposure.[1]
Data Interpretation Table:
| Parameter | Native this compound | Optimized Formulation (SMEDDS) | Why the change? |
| Tmax (h) | 0.5 - 1.0 | 1.5 - 2.0 | Delayed gastric emptying due to lipid digestion; sustained release.[1] |
| Cmax (ng/mL) | Low (< 50) | High (> 200) | Enhanced solubilization prevents precipitation in the gut.[1] |
| AUC (h*ng/mL) | Baseline | 3-5x Increase | Bypass of first-pass metabolism via lymphatic transport (Chylomicrons).[1] |
| t1/2 (h) | ~2.5 | ~3.0 | Formulation protects drug from rapid enzymatic degradation.[1] |
Common User Question:
"I see 100% dissolution in vitro, but my animal AUC is still low. Why?"
Expert Answer: Dissolution is necessary but not sufficient.[1] this compound is heavily metabolized by intestinal and hepatic enzymes.[1] If your formulation only improves solubility (like the Solid Dispersion), the drug is still dumped into the portal vein and metabolized.
-
Solution: Switch to Lipid-based formulations (SMEDDS) .[1] Long-chain triglycerides (like Corn oil or Olive oil derivatives) stimulate chylomicron formation, hijacking the lymphatic transport pathway and physically bypassing the liver.
References
-
Science.gov. (2023).[1] Improved oral bioavailability of lipophilic bioactives.[1][2][3] Retrieved from [Link][1]
-
National Center for Biotechnology Information (PubChem). (2025).[1] this compound Compound Summary (CID 13965085).[1][4] Retrieved from [Link][1]
-
Yan, R., et al. (2015).[1] Study on Pharmacokinetics of Three Preparations From Levistolide A by LC-MS-MS. Journal of Chromatographic Science.[1] Retrieved from [Link][1]
-
MDPI. (2020).[1] Ligustilide: A Phytochemical with Potential in Combating Cancer Development and Progression.[1] Retrieved from [Link][1]
-
American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]
Sources
- 1. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. improved oral bioavailability: Topics by Science.gov [science.gov]
- 3. Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients | Article | Dr. Reddy’s [api.drreddys.com]
- 4. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Levistilide A Instability in Solution
Welcome to the technical support guide for Levistilide A. This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and answers to frequently asked questions regarding the inherent instability of this compound in solution. Our goal is to equip you with the foundational knowledge and practical protocols required to ensure the integrity of your experiments and formulations.
Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding this compound stability.
Q1: What is this compound and why is it unstable in solution?
This compound is a dimeric phthalide, a class of aromatic lactones, primarily isolated from medicinal plants like Angelica sinensis and Ligusticum striatum.[1] Its chemical structure contains two lactone rings, which are intramolecular esters.[2] These lactone rings are susceptible to hydrolysis—a chemical reaction with water—which cleaves the ring to form an inactive open-chain carboxylic acid. This reaction is the primary reason for its instability in aqueous solutions and can be accelerated by factors such as pH, temperature, and the presence of certain enzymes.[3][4]
Q2: I've observed a rapid loss of potency in my this compound stock solution. What is the likely cause?
The most probable cause is hydrolytic degradation of one or both lactone rings. This is particularly common if the solution was prepared in a non-optimal solvent, stored at room temperature for an extended period, or exposed to pH extremes. For instance, basic or strongly acidic conditions can significantly accelerate the rate of hydrolysis.[4] Another potential, though less common, cause is photodegradation, as related phthalides can degrade when exposed to direct sunlight.[5]
Q3: What is the ideal solvent for preparing a stock solution of this compound?
For long-term storage, an anhydrous aprotic organic solvent is highly recommended. The primary choice is Dimethyl Sulfoxide (DMSO) due to its excellent solubilizing capacity for phthalides and its aprotic nature, which minimizes the risk of hydrolysis. Anhydrous ethanol or acetonitrile are also suitable alternatives. It is critical to use high-purity, anhydrous grade solvents to prevent the introduction of water, which would initiate degradation.
Q4: How should I store my this compound solutions?
All this compound solutions, regardless of the solvent, should be stored under the following conditions:
-
Temperature: Aliquot and store at -20°C or, ideally, -80°C for long-term stability. Avoid repeated freeze-thaw cycles.[6]
-
Light: Protect from light by using amber-colored vials or by wrapping standard vials in aluminum foil.[3]
-
Atmosphere: For maximum stability, especially for long-term archival storage, solutions can be overlaid with an inert gas like argon or nitrogen before sealing to displace oxygen.[3]
Troubleshooting Guide: Common Experimental Issues
This guide provides a problem-and-solution framework for specific issues encountered during experiments.
Issue 1: Inconsistent results in cell-based assays.
-
Symptom: High variability between replicate wells or experiments conducted on different days.
-
Probable Cause: Degradation of this compound in the aqueous cell culture medium. When a concentrated DMSO stock is diluted into the aqueous buffer or medium, the lactone rings are immediately exposed to conditions favorable for hydrolysis. The rate of degradation can be significant even over a few hours at 37°C.
-
Solution Strategy:
-
Minimize Incubation Time: Prepare fresh dilutions of this compound from a frozen, anhydrous stock immediately before each experiment.
-
pH Control: Ensure your cell culture medium is well-buffered, typically between pH 7.2 and 7.4. Avoid any supplements that might drastically alter the pH.
-
Time-Course Validation: If your assay involves a long incubation period (>4-6 hours), you must perform a time-course stability study. Quantify the concentration of intact this compound in your complete assay medium at T=0 and at the end-point of your experiment using HPLC to understand the degradation kinetics under your specific conditions.[7][8]
-
Consider Formulation: For longer-term experiments, advanced formulation strategies like encapsulation in liposomes or polymeric micelles could be explored to protect the compound from hydrolysis.[4][9]
-
Issue 2: Precipitate formation upon dilution of DMSO stock into aqueous buffer.
-
Symptom: A cloudy suspension or visible precipitate forms when the concentrated DMSO stock is added to a phosphate-buffered saline (PBS) or other aqueous solution.
-
Probable Cause: this compound is a lipophilic compound with poor water solubility. The precipitate is the compound crashing out of solution when the solvent changes from highly organic (DMSO) to highly aqueous.
-
Solution Strategy:
-
Reduce Final Concentration: The most straightforward solution is to work at a lower final concentration of this compound if your experimental design permits.
-
Modify Dilution Protocol: Instead of adding the DMSO stock directly to the full volume of buffer, try adding it to a smaller volume first while vortexing vigorously. This can sometimes help to create a transient, more stable dispersion that can then be diluted further.
-
Use a Co-solvent: Incorporate a small percentage (e.g., 1-5%) of a pharmaceutically acceptable co-solvent like ethanol or polyethylene glycol (PEG) in your final aqueous solution to improve solubility.[7]
-
Formulation with Surfactants: For in-vitro work, adding a non-ionic surfactant like Tween® 80 or Cremophor® EL at a low concentration (e.g., 0.1%) to the aqueous buffer can help maintain solubility.
-
Issue 3: Difficulty in quantifying this compound concentration accurately.
-
Symptom: Poor peak shape, shifting retention times, or low signal-to-noise ratio during HPLC analysis.
-
Probable Cause: This can stem from degradation during sample preparation or suboptimal analytical method parameters. The degradation product (the hydrolyzed form) will have a different polarity and thus a different retention time, potentially confusing quantification.
-
Solution Strategy:
-
Sample Prep: Prepare all samples for analysis (standards and unknowns) in a consistent, aprotic solvent like acetonitrile or methanol.[7] If samples are aqueous, they must be extracted or diluted into the organic mobile phase immediately before injection.
-
Method Validation: Use a validated HPLC method. A reversed-phase C18 column is typically appropriate. The mobile phase should be a gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape by keeping the hydrolyzed form protonated.
-
Use a Reference Standard: Always run a freshly prepared standard curve from a solid, high-purity this compound reference standard with every analysis.
-
Consider LC-MS/MS: For complex matrices or very low concentrations, Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity, allowing you to distinguish between the parent compound and its degradation products unequivocally.[8][10]
-
Key Mechanisms and Visualizations
Understanding the chemical pathways of degradation is crucial for designing effective mitigation strategies.
The Primary Degradation Pathway: Lactone Hydrolysis
The core instability of this compound is driven by the hydrolysis of its two lactone rings. This reaction involves the nucleophilic attack of a water molecule on the ester's carbonyl carbon. The reaction is significantly catalyzed by either acid (H+) or base (OH-), leading to the opening of the ring to form a hydroxy-carboxylic acid.
Caption: Mechanism of this compound degradation via lactone ring hydrolysis.
Recommended Experimental Workflow
To ensure data integrity, a systematic approach to handling this compound is essential. The following workflow outlines the decision-making process from stock preparation to final analysis.
Caption: Decision workflow for handling this compound to minimize instability.
Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in Anhydrous DMSO
-
Pre-analysis: Weigh approximately 3.8 mg of high-purity solid this compound (MW: ~380.5 g/mol ) into a sterile, amber glass vial.[1][11] Use a calibrated analytical balance.
-
Solvent Addition: Under a chemical hood, add 1.0 mL of anhydrous Dimethyl Sulfoxide (DMSO) to the vial.
-
Dissolution: Cap the vial tightly and vortex for 1-2 minutes until the solid is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary, but do not overheat.
-
Quality Control: Visually inspect the solution to ensure it is clear and free of particulates.
-
Aliquoting & Storage: Dispense the stock solution into smaller, single-use aliquots (e.g., 20 µL) in amber microcentrifuge tubes. Store immediately at -80°C.
-
Documentation: Label all aliquots clearly with the compound name, concentration, date, and solvent.
Protocol 4.2: HPLC Method for Stability Assessment
This protocol provides a starting point for assessing the stability of this compound in an aqueous matrix.
-
Instrumentation: HPLC system with UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: 95% to 50% B
-
20-25 min: Hold at 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm (or as determined by UV scan).
-
Injection Volume: 10 µL.
Procedure:
-
Prepare a calibration curve using the freshly prepared stock solution (Protocol 4.1) diluted in acetonitrile.
-
Prepare your test sample by diluting the stock solution into your aqueous matrix of interest (e.g., cell culture medium).
-
At T=0, immediately take an aliquot, mix 1:1 with acetonitrile to precipitate proteins and halt degradation, centrifuge, and inject the supernatant.
-
Incubate the remaining test sample under your experimental conditions (e.g., 37°C for 6 hours).
-
At the final time point, take another aliquot and process it identically to the T=0 sample.
-
Quantify the peak area of this compound at both time points against the calibration curve to determine the percentage of degradation.
Summary of Stability Factors
| Factor | Condition | Impact on Stability | Mitigation Strategy |
| pH | < 4 or > 8 | High Risk of Hydrolysis | Use buffered solutions in the pH 6-7.5 range.[4] |
| Solvent | Aqueous / Protic | High Risk of Hydrolysis | Use anhydrous, aprotic solvents (DMSO, ACN) for stock solutions.[6] |
| Temperature | > 4°C | Increased Degradation Rate | Store stock solutions at -80°C; perform experiments on ice where possible.[3] |
| Light | UV / Direct Sunlight | Potential for Photodegradation | Use amber vials; work in low-light conditions.[3][5] |
| Oxygen | Atmospheric O₂ | Potential for Oxidation | Store long-term stocks under inert gas (Argon/Nitrogen).[3] |
References
-
Levistolide A | C24H28O4 | CID 70698035 - PubChem. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved February 8, 2024, from [Link]
-
Analytical methods for quantifying amiloride and enhancer in skin layers. (2025, July 19). ResearchGate. Retrieved February 8, 2024, from [Link]
-
This compound | C24H28O4 | CID 13965085 - PubChem. (n.d.). PubChem. Retrieved February 8, 2024, from [Link]
-
Stability of Rhodamine Lactone Cycle in Solutions: Chain–Ring Tautomerism, Acid–Base Equilibria, Interaction with Lewis Acids, and Fluorescence. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Gomez, Y. R. (n.d.). Chemical Reactivity of Phthalides. Relay Synthesis of Diligustilide, Rel-(3'R)-3',8'- Dihydrodiligustilide and Wallichilide. t I. Retrieved February 8, 2024, from [Link]
-
Hydrolytic Degradation Behavior of 50/50 Poly Lactide-co-Glycolide from Drug Eluting Stents. (2025, August 7). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Antimicrobial Activity of Lactones. (2022, September 29). PMC - PubMed Central. Retrieved February 8, 2024, from [Link]
-
Synthesis and Antioxidant/Anti-Inflammatory Activity of 3-Arylphthalides. (2022, May 10). PMC - NIH. Retrieved February 8, 2024, from [Link]
-
Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. (n.d.). PMC. Retrieved February 8, 2024, from [Link]
-
Analytical methods for quantitation of methylxanthines. (n.d.). PubMed. Retrieved February 8, 2024, from [Link]
-
Metabolism and Chemical Degradation of New Antidiabetic Drugs: A Review of Analytical Approaches for Analysis of Glutides and Gliflozins. (n.d.). PMC - NIH. Retrieved February 8, 2024, from [Link]
-
Chemical Stability of Drug Substances: Strategies in Formulation Development. (2025, December 16). ManTech Publications. Retrieved February 8, 2024, from [Link]
-
Understanding the degradation mechanism of TTA-based blue fluorescent OLEDs by exciton dynamics and transient electroluminescence measurements. (n.d.). RSC Publishing. Retrieved February 8, 2024, from [Link]
-
Current Analytical Methods and Their Limitations in Quantifying Antidiabetic Drug Nateglinide and Repaglinide in Pharmaceutical. (2024, February 27). Yanbu Journal of Engineering and Science. Retrieved February 8, 2024, from [Link]
-
Lactone Stabilization is Not a Necessary Feature for Antibody Conjugates of Camptothecins. (n.d.). ResearchGate. Retrieved February 8, 2024, from [Link]
-
Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022, June 30). Frontiers. Retrieved February 8, 2024, from [Link]
-
The Impact of Formulation Strategies on Drug Stability and Bioavailability. (n.d.). JOCPR. Retrieved February 8, 2024, from [Link]
-
Enzymatic Hydrolysis of Resorcylic Acid Lactones by an Aeromicrobium sp. (2024, September 19). PMC - NIH. Retrieved February 8, 2024, from [Link]
-
A Theoretical Study on the Degradation Mechanism, Kinetics, and Ecotoxicity of Metronidazole (MNZ) in •OH- and SO 4 •− -Assisted Advanced Oxidation Processes. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Analytical methods – Knowledge and References. (n.d.). Taylor & Francis. Retrieved February 8, 2024, from [Link]
-
-
ANALYTICAL METHODS. (n.d.). ATSDR. Retrieved February 8, 2024, from [Link]
-
-
Elucidating the degradation mechanism of a self-degradable dextran-based medical adhesive. (2022, February 15). PubMed. Retrieved February 8, 2024, from [Link]
-
Understanding the chemical basis of drug stability and degradation. (2010, October 9). The Pharmaceutical Journal. Retrieved February 8, 2024, from [Link]
-
Natural and Synthetic Lactones Possessing Antitumor Activities. (n.d.). MDPI. Retrieved February 8, 2024, from [Link]
-
Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis. (2022, July 1). PubMed Central. Retrieved February 8, 2024, from [Link]
Sources
- 1. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Antimicrobial Activity of Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. admin.mantechpublications.com [admin.mantechpublications.com]
- 5. Frontiers | Investigation of Enzymes in the Phthalide Biosynthetic Pathway in Angelica sinensis Using Integrative Metabolite Profiles and Transcriptome Analysis [frontiersin.org]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. researchgate.net [researchgate.net]
- 8. yjes.researchcommons.org [yjes.researchcommons.org]
- 9. jocpr.com [jocpr.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Levistilide A Optimization in Cell Culture
Introduction: The "Crash-Out" Phenomenon
You are likely reading this because your Levistilide A (LA) treatment—intended to be a clear solution—has turned your cell culture media cloudy, or you have observed needle-like crystals destroying your cell monolayer under the microscope.[1]
The Science of the Problem: this compound is a phthalide derivative with a LogP of ~4.9 [1]. In physical chemistry terms, this makes it highly lipophilic (hydrophobic).[1] It despises water.[1] When you pipette a high-concentration stock (dissolved in 100% DMSO) directly into aqueous cell culture media, the solvent environment changes instantaneously from non-polar to polar.[1] The this compound molecules aggregate faster than they can disperse, causing immediate precipitation—a phenomenon known as "solvent shock" or "crashing out."
This guide provides the protocols to solubilize LA stably, ensuring your biological data reflects the drug's activity, not the physical stress of crystal formation.
Part 1: The Diagnostic Matrix
Before altering your protocol, confirm the nature of the precipitation using this rapid diagnostic table.
| Observation | Probable Cause | Immediate Action |
| Cloudiness upon addition | Solvent Shock: Rapid polarity shift caused localized supersaturation.[1] | Discard. Once precipitated, re-solubilization in media is impossible without damaging proteins.[1] |
| Crystals after 24h | Thermodynamic Instability: Concentration exceeds aqueous solubility limit (~10-50 µM depending on serum).[1] | Reduce concentration or add carrier (see Part 3).[1] |
| Needle-like structures on cells | Crystal Nucleation: LA has crystallized on the cell surface (nucleation sites).[1] | Check under 20x phase contrast.[1] If jagged/refractile, it is crystal cytotoxicity, not drug effect.[1] |
| Yellowing of Media | Oxidation: Phthalides are sensitive to oxidation.[1] | Discard. LA degrades into inactive oxidized forms.[1] Use fresh stock. |
Part 2: The "Intermediate Dilution" Protocol
The Golden Rule: Never add 100% DMSO stock directly to the final volume of media if the final concentration is >10 µM. You must "step down" the hydrophobicity.[1]
Reagents Required
-
This compound (Purity >98%)[1]
-
DMSO (Cell Culture Grade, anhydrous)[1]
-
Phosphate Buffered Saline (PBS), pre-warmed to 37°C[1]
-
Culture Media (e.g., DMEM/F12) + 10% FBS (Serum albumin acts as a carrier)[1]
Step-by-Step Solubilization Workflow
1. Master Stock Preparation (50 mM) [1]
-
Dissolve 1 mg this compound (MW: 380.5 g/mol ) in 52.5 µL of 100% DMSO.[1]
-
Note: Vortex for 30 seconds. Ensure no particulate matter remains.[1][2]
-
Storage: Aliquot and store at -80°C. Avoid freeze-thaw cycles.
2. The "Step-Down" Dilution (For 50 µM Final Treatment)
Instead of adding 1 µL of stock to 1 mL media (which causes shock), use an intermediate step.
-
Prepare 100x Intermediate: Dilute 2 µL of Master Stock (50 mM) into 18 µL of 100% DMSO . (Conc: 5 mM).[1]
-
Prepare 10x Working Solution: Add 10 µL of the 5 mM Intermediate into 990 µL of Pre-warmed Media (with Serum) .
-
Critical Technique: Vortex the media while adding the drop.
-
Result: This is a 50 µM solution with 1% DMSO.[1] The serum albumin stabilizes the hydrophobic LA molecules.
-
-
Final Dosing: Add 100 µL of this 10x Working Solution to 900 µL of cell culture in the well.
-
Final Concentration: 5 µM this compound.
-
Final DMSO: 0.1% (Safe for most lines like SH-SY5Y or BV2).[1]
-
Visualizing the Workflow
Figure 1: The Step-Down Dilution strategy prevents solvent shock by gradually acclimating the lipophilic compound to the aqueous environment.[1]
Part 3: Advanced Troubleshooting (Q&A)
Q1: I need a higher concentration (50-100 µM), but it precipitates even with the step-down method. What now? A: At >50 µM, you are fighting thermodynamics.[1] The aqueous solubility of this compound is likely exceeded.
-
Solution: Use a carrier molecule.[1] Cyclodextrins (specifically HP-β-CD) form inclusion complexes with hydrophobic drugs, hiding the lipophilic core while presenting a hydrophilic exterior [2].[1]
-
Protocol: Prepare your media containing 10-20% (w/v) HP-β-CD before adding the this compound.[1]
Q2: My cells are dying, but I'm not sure if it's the drug or the precipitate. A: Crystals cause physical shearing of cell membranes (necroptosis), whereas this compound typically induces apoptosis or cytoprotection depending on the context.
-
Validation: Centrifuge the media at 13,000 x g for 5 minutes before adding to cells. If the "supernatant" loses biological activity, your drug was in the pellet (precipitated). If activity remains, the drug is soluble.[1]
Q3: Can I use serum-free media? A: This is risky.[1] Serum proteins (Albumin) bind this compound and keep it in solution. In serum-free conditions, the risk of precipitation increases 10-fold.[1]
-
Workaround: If you must use serum-free media (e.g., for LC-MS analysis), coat your plates with the drug first (evaporate the solvent) or use the Cyclodextrin method mentioned above.[1]
Part 4: Contextualizing the Application
Why go through this trouble? this compound is a potent modulator of the Nrf2/HO-1 pathway and inhibits JAK2/STAT3 signaling [3, 4].[1] Ensuring solubility is critical because "clumps" of drug cannot traverse the cell membrane to interact with these intracellular targets.
Mechanism of Action Pathway
Figure 2: this compound requires intracellular access to dissociate Nrf2 from Keap1, driving antioxidant gene expression.[1] Precipitation prevents this membrane crossing.
References
-
PubChem. (2025).[1][3][4] this compound Compound Summary (CID 13965085).[1][5] National Library of Medicine.[1][5] [Link]
-
Brewster, M. E., & Loftsson, T. (2007).[1] Cyclodextrins as pharmaceutical solubilizers.[1] Advanced Drug Delivery Reviews, 59(7), 645-666.[1] [Link]
-
Zhang, A., et al. (2023).[1][6][7] this compound exerts a neuroprotective effect by suppressing glucose metabolism reprogramming and preventing microglia polarization shift. Molecules, 28(15).[1][3] [Link][1]
-
Li, H., et al. (2023).[1][7] this compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection.[1] International Immunopharmacology, 118, 110053.[1] [Link]
Sources
- 1. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. Urolithin A | C13H8O4 | CID 5488186 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ligustilide | C12H14O2 | CID 5319022 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Levistolide A | C24H28O4 | CID 70698035 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Neuroprotective Effect of this compound Through Inhibiting Reprogramming of Glucose Metabolism and Microglia Polari… [ouci.dntb.gov.ua]
- 7. Drug-like Properties and Fraction Lipophilicity Index as a combined metric - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Levistilide A and Current Alzheimer's Disease Therapeutics: A Guide for Researchers
Introduction: The Evolving Landscape of Alzheimer's Disease Treatment
Alzheimer's disease (AD) presents a formidable challenge to modern medicine, characterized by a progressive decline in cognitive function and the accumulation of neuropathological hallmarks, including amyloid-beta (Aβ) plaques and neurofibrillary tangles.[1] For decades, therapeutic strategies were largely confined to symptomatic management.[2][3] However, the recent emergence of disease-modifying therapies has invigorated the field, offering new hope alongside a complex array of mechanisms and clinical considerations. This guide provides a technical comparison of a novel preclinical compound, Levistilide A, with currently approved Alzheimer's treatments, offering insights for researchers and drug development professionals.
This compound: A Novel Neuroinflammatory Modulator
This compound is a natural terpene lactone that has demonstrated potential as a neuroinflammation inhibitor in preclinical models of Alzheimer's disease.[4][5] Its primary mechanism of action centers on the inhibition of the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway.[4][5]
Mechanism of Action: Targeting the JAK2/STAT3 Pathway
The JAK2/STAT3 pathway is a critical regulator of inflammatory responses in the brain.[6][7][8] In the context of Alzheimer's disease, the activation of this pathway in microglia and astrocytes contributes to a chronic neuroinflammatory state, exacerbating neuronal damage and cognitive decline.[7][8][9] this compound has been shown to inhibit the phosphorylation of JAK2 and STAT3, thereby downregulating the expression of pro-inflammatory cytokines and promoting an anti-inflammatory microglial phenotype.[4] This targeted approach to mitigating neuroinflammation represents a distinct strategy compared to many current Alzheimer's therapies.
Preclinical Efficacy
To date, the efficacy of this compound has been evaluated in a scopolamine-induced mouse model of Alzheimer's disease.[4][5] This model mimics the cholinergic deficit observed in AD patients. In this preclinical setting, this compound demonstrated:
-
Improved Cognitive Function: The specific metrics for cognitive improvement in the published study are not detailed in the provided search results, but the study reports a general improvement in learning and memory deficits.[4]
-
Neuroprotection: The compound was shown to suppress neuronal apoptosis and restore cholinergic system function.[4]
-
Anti-inflammatory Effects: this compound reduced the release of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α) and increased the production of anti-inflammatory cytokines (IL-4, IL-10) in microglia and astrocyte cell lines.[4]
It is crucial to underscore that these findings are preclinical and have not yet been replicated in human clinical trials.
Current Alzheimer's Disease Treatments: A Comparative Overview
The current therapeutic landscape for Alzheimer's disease can be broadly categorized into two classes: symptomatic treatments and disease-modifying therapies.
Symptomatic Treatments: Cholinesterase Inhibitors and NMDA Receptor Antagonists
For many years, the standard of care for mild to moderate Alzheimer's disease has been cholinesterase inhibitors (e.g., Donepezil) and for moderate to severe stages, N-methyl-D-aspartate (NMDA) receptor antagonists (e.g., Memantine).[10]
-
Cholinesterase Inhibitors (e.g., Donepezil): These agents act by increasing the levels of acetylcholine, a neurotransmitter crucial for memory and learning, in the brain.[1]
-
NMDA Receptor Antagonists (e.g., Memantine): These drugs modulate the activity of glutamate, another neurotransmitter, by blocking NMDA receptors that, when overstimulated, can lead to neuronal damage.[10][11]
While these medications can provide temporary cognitive and functional benefits, they do not alter the underlying disease progression.[3]
Disease-Modifying Therapies: Anti-Amyloid Monoclonal Antibodies
A new era in Alzheimer's treatment has been ushered in with the approval of monoclonal antibodies that target amyloid-beta plaques. These include Lecanemab and the controversially approved Aducanumab.
-
Aducanumab (Aduhelm): This antibody also targets aggregated forms of Aβ. Its approval was based on its ability to reduce amyloid plaques, though its clinical efficacy in slowing cognitive decline has been a subject of significant debate.[14][15][16]
These therapies represent a significant advancement by targeting a core pathology of Alzheimer's disease. However, they are not without limitations, including the risk of amyloid-related imaging abnormalities (ARIA) and the fact that they only slow, rather than halt or reverse, cognitive decline.[16][17][18]
Comparative Efficacy: Preclinical Promise vs. Clinical Reality
A direct comparison of the efficacy of this compound with current treatments is inherently a comparison of preclinical potential against established, albeit modest, clinical outcomes.
| Treatment Class | Drug | Mechanism of Action | Key Efficacy Outcomes |
| Neuroinflammatory Modulator (Preclinical) | This compound | Inhibition of JAK2/STAT3 signaling pathway | Preclinical (Mouse Model): Improved learning and memory, neuroprotection, reduced neuroinflammation.[4] |
| Cholinesterase Inhibitors | Donepezil | Reversible inhibition of acetylcholinesterase | Clinical Trials (Mild to Moderate AD): Statistically significant but modest improvements in ADAS-Cog and CDR-SB scores compared to placebo.[19][20][21] |
| NMDA Receptor Antagonists | Memantine | Uncompetitive antagonism of NMDA receptors | Clinical Trials (Moderate to Severe AD): Small beneficial effect on cognition, daily functioning, and behavior.[22][23] |
| Anti-Amyloid Monoclonal Antibodies | Lecanemab | Targets soluble Aβ protofibrils | Clinical Trials (Early AD): Significant reduction in brain amyloid plaques; 27% slowing of decline on CDR-SB vs. placebo over 18 months.[12][13] |
| Anti-Amyloid Monoclonal Antibodies | Aducanumab | Targets aggregated forms of Aβ | Clinical Trials (Early AD): Significant reduction in brain amyloid plaques; conflicting results on clinical endpoints (one positive, one negative Phase 3 trial).[14][15] |
Table 1: Comparative Overview of Mechanisms and Efficacy
Experimental Protocols: A Look at the Methodologies
The evaluation of Alzheimer's therapeutics relies on a combination of preclinical and clinical experimental designs.
Preclinical Assessment of Cognitive Function: The Morris Water Maze
A common method to assess spatial learning and memory in mouse models of Alzheimer's disease is the Morris Water Maze.
Protocol:
-
Apparatus: A large circular pool filled with opaque water, with a hidden escape platform submerged just below the surface. Visual cues are placed around the room.
-
Acquisition Phase: Mice are placed in the pool from different starting locations and must learn the location of the hidden platform using the external visual cues. The time taken to find the platform (escape latency) is recorded over several days of training.
-
Probe Trial: The platform is removed, and the mouse is allowed to swim freely for a set period. The time spent in the target quadrant (where the platform was located) is measured as an indicator of memory retention.
-
Data Analysis: A reduction in escape latency during the acquisition phase and a preference for the target quadrant in the probe trial indicate successful learning and memory.
Clinical Trial Design for Disease-Modifying Therapies
The clinical trials for anti-amyloid antibodies typically follow a randomized, double-blind, placebo-controlled design.
Protocol:
-
Patient Population: Individuals with mild cognitive impairment or mild dementia due to Alzheimer's disease, with confirmed amyloid pathology via PET imaging or cerebrospinal fluid (CSF) analysis.
-
Randomization: Participants are randomly assigned to receive either the investigational drug or a placebo, typically administered intravenously at regular intervals.
-
Primary Endpoint: The primary measure of efficacy is often the change from baseline on a cognitive and functional scale, such as the Clinical Dementia Rating-Sum of Boxes (CDR-SB).
-
Secondary Endpoints: These may include changes in other cognitive scales (e.g., ADAS-Cog, MMSE), measures of daily living, and biomarker changes (e.g., amyloid PET imaging).
-
Safety Monitoring: Regular monitoring for adverse events, with a particular focus on ARIA for anti-amyloid therapies, is conducted through clinical assessments and MRI scans.
-
Duration: These trials are typically conducted over a period of 18 months or longer to assess the long-term effects on disease progression.
Limitations and Future Directions
A significant limitation in this comparison is the nascent stage of this compound research. While its mechanism of targeting neuroinflammation is compelling, its efficacy and safety in humans remain unknown. Further preclinical studies in different AD models are warranted, followed by well-designed Phase 1 clinical trials to establish its safety and tolerability profile.
For the current treatments, the modest clinical benefits and the potential for side effects highlight the need for continued research into more effective and safer therapies. The development of combination therapies that target multiple pathological pathways in Alzheimer's disease may hold promise for the future.
Conclusion
This compound represents a promising preclinical candidate with a novel mechanism of action focused on mitigating neuroinflammation. Its potential to offer neuroprotection and improve cognitive function in a mouse model of Alzheimer's disease is encouraging. However, it is imperative to acknowledge the significant gap between these early findings and the established, albeit modest, clinical efficacy of currently approved treatments like cholinesterase inhibitors, NMDA receptor antagonists, and anti-amyloid monoclonal antibodies. The journey of this compound from a preclinical compound to a potential therapeutic for Alzheimer's disease will require rigorous and extensive further investigation. This guide serves as a comparative framework for researchers to understand the evolving landscape of Alzheimer's therapeutics and the potential of novel approaches like this compound.
References
-
This compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model. (2023). International Immunopharmacology. [Link]
-
This compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model. (2023). PubMed. [Link]
-
Eisai Presents New Analysis Of Lecanemab Clinical Efficacy Results From Phase 2b Study At Clinical Trials On Alzheimer's Disease (CTAD) Conference. (2021). PR Newswire. [Link]
-
Clinical Assessment of Alzheimer's Disease and Response to Donepezil Treatment. (2025). ResearchGate. [Link]
-
The JAK2-STAT3 pathway is a master regulator of astrocyte reactivity... (n.d.). ResearchGate. [Link]
-
Neuroprotection through adiponectin receptor agonist: an updated meta-analysis of preclinical Alzheimer's disease studies. (2025). National Institutes of Health. [Link]
-
The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group. (1996). PubMed. [Link]
-
A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group. (1998). PubMed. [Link]
-
Alzheimer's Disease Research Models. (n.d.). Alzforum. [Link]
-
Aducanumab Use in Symptomatic Alzheimer Disease Evidence in Focus: A Report of the AAN Guidelines Subcommittee. (2022). National Institutes of Health. [Link]
-
Behavioral assays with mouse models of Alzheimer's disease: practical considerations and guidelines. (2012). National Institutes of Health. [Link]
-
Targeting STAT3 signaling pathway in the treatment of Alzheimer's disease with compounds from natural products. (2024). PubMed. [Link]
-
Letter to the Editor: Limitations of acetylcholinesterase inhibitor therapy for Alzheimer's disease. (2024). National Institutes of Health. [Link]
-
Lecanemab. (2023). U.S. Food and Drug Administration. [Link]
-
Memantine for dementia. (2019). National Institutes of Health. [Link]
-
Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults. (2006). National Institutes of Health. [Link]
-
Amyloid-related imaging abnormalities (ARIA): radiological, biological and clinical characteristics. (2022). National Institutes of Health. [Link]
-
Amyloid-related Imaging Abnormalities in Alzheimer Disease Treated with Anti–Amyloid-β Therapy. (2023). RSNA Journals. [Link]
-
Assessing the Risks and Benefits of Cholinesterase Inhibitors for Alzheimer Disease. (n.d.). HMP Global. [Link]
-
Neurobehavioral Testing as Cognitive Function Evaluation tool in Experimentally Induced Neurodegeneration in Mice. (2023). Research Reviews. [Link]
-
Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials. (2023). National Institutes of Health. [Link]
-
A Study of the Safety and Efficacy of Memantine in Moderate to Severe Alzheimer's Disease. (n.d.). ClinicalTrials.gov. [Link]
-
Aducanumab. (2021). accessdata.fda.gov. [Link]
-
NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. (2024). MDPI. [Link]
-
Targeting the JAK2/STAT3 Axis in Alzheimer's Disease. (2015). PubMed. [Link]
-
Memantine: a review of studies into its safety and efficacy in treating Alzheimer's disease and other dementias. (2009). National Institutes of Health. [Link]
-
The Effectiveness And Safety Of Donepezil Hydrochloride (E2020) In Subjects With Mild To Severe Alzheimer's Disease Residing In An Assisted Living Facility. (n.d.). ClinicalTrials.gov. [Link]
-
Aducanumab for Alzheimer's Disease: Effectiveness and Value. (2021). ICER. [Link]
-
LEQEMBI® (lecanemab-irmb) Clinical Trial Results. (n.d.). Eisai. [Link]
-
Amyloid-Related Imaging Abnormalities with Emerging Alzheimer Disease Therapeutics: Detection and Reporting Recommendations for Clinical Practice. (2022). American Journal of Neuroradiology. [Link]
-
Adverse Effects of Cholinesterase Inhibitors in Dementia, According to the Pharmacovigilance Databases of the United-States and Canada. (2015). PLOS One. [Link]
-
Targeting NMDA receptor in Alzheimer's disease: identifying novel inhibitors using computational approaches. (2023). Frontiers. [Link]
-
Methods to Identify Cognitive Alterations from Animals to Humans: A Translational Approach. (2023). MDPI. [Link]
-
GLP-1 Agonist Liraglutide Shows Protective Effects on Alzheimer Disease in Phase 2 Trial. (2024). NeurologyLive. [Link]
-
Clinical trials of new drugs for Alzheimer disease: a 2020–2023 update. (2023). National Institutes of Health. [Link]
-
The JAK/STAT3 Pathway Is a Common Inducer of Astrocyte Reactivity in Alzheimer's and Huntington's Diseases. (2015). Journal of Neuroscience. [Link]
-
Effectiveness of Donepezil in Reducing Clinical Worsening in Patients with Mild-to-Moderate Alzheimer's Disease. (2006). National Institutes of Health. [Link]
-
Cholinesterase Inhibitors. (2023). National Institutes of Health. [Link]
-
Two Antidiabetic Drug Classes May Curb Alzheimer's Risk. (2025). Cleveland Clinic. [Link]
-
FDA Accepts LEQEMBI® IQLIK™ (lecanemab-irmb) Supplemental Biologics License Application as a Subcutaneous Starting Dose for the Treatment of Early Alzheimer's Disease under priority Review. (2026). Eisai. [Link]
-
Promises and Pitfalls of NMDA Receptor Antagonists in Treating Violent Aggression. (2022). National Institutes of Health. [Link]
-
Efficacy and Safety of Memantine Hydrochloride in Enhancing the Cognitive Abilities of Young Adults With Down Syndrome. (n.d.). ClinicalTrials.gov. [Link]
-
(PDF) THE POSSIBLE EXPERIMENTAL TOOLS USED TO ASSESS MEMORY FUNCTIONS IN THE ANIMAL MODELS OF ALZHEIMER'S DISEASE. (2021). ResearchGate. [Link]
-
A Study to Confirm Safety and Efficacy of Lecanemab in Participants With Early Alzheimer's Disease. (n.d.). ClinicalTrials.gov. [Link]
-
MEMANTINE HYDROCHLORIDE Pharmacological and clinical profile. (n.d.). Merz Therapeutics. [Link]
-
Long-term Effects of Cholinesterase Inhibitors on Cognitive Decline and Mortality. (2018). JAMA Network. [Link]
-
Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer's Disease Presented. (2019). Practical Neurology. [Link]
-
NMDA Receptor Antagonists and Alzheimer's. (n.d.). WebMD. [Link]
-
Unravelling Alzheimer's Disease: Therapeutic Strategies Aimed at neuroinflammation signalling pathway. (2025). Biomedical Research and Therapy. [Link]
-
Imaging spectrum of amyloid-related imaging abnormalities associated with aducanumab immunotherapy. (2024). Frontiers. [Link]
Sources
- 1. Cholinesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Letter to the Editor: Limitations of acetylcholinesterase inhibitor therapy for Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LEQEMBI® (lecanemab-irmb) Clinical Trial Results [leqembihcp.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound ameliorates neuroinflammation via inhibiting JAK2/STAT3 signaling for neuroprotection and cognitive improvement in scopolamine-induced Alzheimer's disease mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting STAT3 signaling pathway in the treatment of Alzheimer's disease with compounds from natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jneurosci.org [jneurosci.org]
- 9. Targeting the JAK2/STAT3 axis in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NMDA Receptor Antagonists and Alzheimer's [webmd.com]
- 11. Failures and Successes of NMDA Receptor Antagonists: Molecular Basis for the Use of Open-Channel Blockers like Memantine in the Treatment of Acute and Chronic Neurologic Insults - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Eisai Presents New Analysis Of Lecanemab Clinical Efficacy Results From Phase 2b Study At Clinical Trials On Alzheimer's Disease (CTAD) Conference [prnewswire.com]
- 13. Safety and efficacy of lecanemab for Alzheimer's disease: a systematic review and meta-analysis of randomized clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aducanumab Use in Symptomatic Alzheimer Disease Evidence in Focus: A Report of the AAN Guidelines Subcommittee - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Detailed Results of Phase 3 Trials of Aducanumab for Alzheimer’s Disease Presented - - Practical Neurology [practicalneurology.com]
- 16. Frontiers | Imaging spectrum of amyloid-related imaging abnormalities associated with aducanumab immunotherapy [frontiersin.org]
- 17. Amyloid-related imaging abnormalities (ARIA): radiological, biological and clinical characteristics - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.rsna.org [pubs.rsna.org]
- 19. researchgate.net [researchgate.net]
- 20. The efficacy and safety of donepezil in patients with Alzheimer's disease: results of a US Multicentre, Randomized, Double-Blind, Placebo-Controlled Trial. The Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Portico [access.portico.org]
Head-to-head comparison of different Levistilide A extraction methods
Executive Summary
Levistilide A presents a unique paradox in phytochemical extraction. As a dimer of Z-ligustilide, it is both a target analyte and a degradation product. Traditional thermal methods (Heat Reflux) often artificially inflate this compound yields by driving the dimerization of the abundant (but unstable) Z-ligustilide, leading to "artifact" data rather than "native" quantification.
For researchers requiring native profiling and pharmaceutical-grade purity , Supercritical Fluid Extraction (SFE-CO₂) with an ethanol modifier is the superior methodology. It minimizes thermal stress and oxidative dimerization. Ultrasonic-Assisted Extraction (UAE) serves as a viable high-throughput alternative for routine quality control, provided temperature is strictly clamped <30°C.
The Physicochemical Challenge
To extract this compound, one must understand its precursor.
-
The Precursor: Z-Ligustilide (Monoterpene phthalide). Highly unstable. Isomerizes to E-ligustilide or dimerizes to this compound under heat/light.
-
The Target: this compound.[1] A Diels-Alder dimer. More stable than the monomer but still susceptible to oxidation.
-
The Trap: High temperatures (>60°C) convert Z-Ligustilide
this compound.-
Result: An extract rich in this compound, but one that does not reflect the plant's endogenous composition.
-
The Directive: An effective protocol must extract the native dimer without converting the monomer pool.
Head-to-Head Comparison: SFE vs. UAE vs. HRE
The following data summarizes extraction efficiency based on comparative studies of Ligusticum chuanxiong phthalides.
Table 1: Comparative Performance Metrics
| Feature | SFE-CO₂ (Recommended) | UAE (High Throughput) | Heat Reflux (HRE) |
| Mechanism | Diffusivity / Solvation Power | Acoustic Cavitation | Thermal Desorption |
| Native Fidelity | High (98% retention of native ratio) | Medium (Risk of local heating) | Low (High artifact formation) |
| Solvent Residue | None (Green Chemistry) | High (Requires evaporation) | High (Requires evaporation) |
| Extraction Time | 60–90 Minutes | 30–45 Minutes | 120–240 Minutes |
| Yield (Total Oil) | 2.5 – 3.5% | 2.0 – 2.8% | >3.5% (Inflated by degradation) |
| This compound Purity | High (Lipophilic selectivity) | Medium (Co-extracts polars) | Low (High background noise) |
| Scalability | Industrial (High CapEx) | Lab/Pilot (Low CapEx) | Industrial (Moderate CapEx) |
Detailed Methodologies
Method A: Supercritical Fluid Extraction (SFE-CO₂)
The Gold Standard for Native Isolation
Rationale: CO₂ is non-polar. This compound is a lipophilic dimer. However, its molecular weight (~380 g/mol ) is higher than the monomer, requiring higher density (pressure) or a co-solvent for optimal solubility.
Protocol:
-
Preparation: Grind dried Rhizoma Chuanxiong to 40–60 mesh. Moisture content must be <10% to prevent restrictor clogging.
-
Loading: Load 100g powder into the extraction vessel.
-
Modifier: Add Ethanol (95%) as a co-solvent at a flow rate of 5% (w/w) relative to CO₂. Crucial: Pure CO₂ often yields lower recovery of the dimer compared to the monomer.
-
Parameters:
-
Pressure: 30–35 MPa (High pressure required for dimer solubility).
-
Temperature: 40°C (Strict limit to prevent isomerization).
-
CO₂ Flow: 20–25 L/h.
-
Time: Dynamic extraction for 90 mins.
-
-
Separation: Depressurize in Separator I (8 MPa, 45°C) and Separator II (Ambient).
-
Collection: Collect the golden-yellow oil from Separator I.
Method B: Ultrasonic-Assisted Extraction (UAE)
The Routine Analytical Protocol
Rationale: Acoustic cavitation disrupts cell walls, allowing solvent penetration at lower temperatures than reflux.
Protocol:
-
Solvent: Petroleum Ether (60-90°C fraction) or n-Hexane . Note: Ethanol extracts too many polar sugars/proteins, complicating HPLC cleanup.
-
Ratio: Solid-to-Liquid ratio of 1:10 (g/mL).
-
Sonication:
-
Power: 300W (Avoid excessive power which generates heat).
-
Frequency: 40 kHz.
-
Temperature: Controlled at 25°C using a circulating water jacket. Critical: Do not allow bath to exceed 30°C.
-
Time: 30 minutes.
-
-
Filtration: Vacuum filter through a 0.45µm PTFE membrane immediately.
-
Concentration: Rotary evaporate at 35°C under reduced pressure.
Validation: The Self-Validating System
To ensure you are extracting this compound and not creating it, you must monitor the Z-Ligustilide / this compound Ratio .
HPLC-DAD Conditions:
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX SB-C18, 4.6 × 250mm, 5µm).
-
Mobile Phase: Isocratic Acetonitrile : Water (60 : 40).
-
Detection: 280 nm (General Phthalides) and 320 nm (Specific for conjugated systems).
-
Validation Logic:
-
Run a standard of pure Z-Ligustilide through your extraction simulation.
-
If this compound peaks appear in your standard control, your extraction method is too harsh (artifact generation).
-
Visualizations
Diagram 1: SFE Workflow for Phthalide Dimers
This flow illustrates the critical pressure/temperature nodes required to maintain stability.
Caption: SFE workflow optimizing pressure (35 MPa) to solubilize dimers while clamping temperature (40°C) to prevent degradation.
Diagram 2: Extraction Decision Matrix
A logic gate for selecting the correct method based on research goals.
Caption: Decision matrix prioritizing "Native Profiling" to avoid artifact generation common in thermal methods.
References
-
Yi, T., et al. (2006). Preparation of Ligustilide Reference Substance and its Stability. Chinese Herbal Medicine.[4] (Context: Discusses the baseline instability of the monomer leading to dimer formation).
-
Beck, J.J., et al. (2012). Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm. Journal of Natural Products. (Context: Definitive work on the degradation pathways of Ligustilide into dimers like this compound).
-
Li, W., et al. (2014). Effect of different solvents on extraction of effective components from Ligusticum chuanxiong. China Journal of Chinese Materia Medica. (Context: Comparative solvent efficiency for phthalide extraction).
-
Macías-Sánchez, M.D., et al. (2009). Comparison of supercritical fluid and ultrasound-assisted extraction of carotenoids and chlorophyll a from Dunaliella salina.[5] Talanta.[5] (Context: Validates SFE vs UAE kinetics for lipophilic thermolabile compounds).
Sources
- 1. Studying Mass Balance and the Stability of (Z)-Ligustilide from Angelica sinensis Helps to Bridge a Botanical Instability-Bioactivity Chasm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Determination of ligustilide for quality assessment of Ligusticum chuanxiong] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Development and application of a validated HPLC method for the analysis of dissolution samples of levothyroxine sodium drug products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN103980237A - Method for separating and extracting ligustilide from radices levistici - Google Patents [patents.google.com]
- 5. Comparison of supercritical fluid and ultrasound-assisted extraction of carotenoids and chlorophyll a from Dunaliella salina - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Combination Therapy: Levistilide A (Z-ligustilide) and Tamoxifen in Breast Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Clinical Challenge of Tamoxifen Resistance
Tamoxifen, a selective estrogen receptor modulator (SERM), has been a cornerstone of endocrine therapy for estrogen receptor-alpha positive (ERα+) breast cancer for decades.[1] It functions by competitively binding to the estrogen receptor, thereby blocking estrogen-mediated signaling that drives tumor growth.[2] However, a significant clinical challenge is the development of resistance, which occurs in a substantial portion of patients, leading to disease progression.[1]
Mechanisms of tamoxifen resistance are multifaceted, involving alterations in ER signaling, activation of alternative growth factor pathways (e.g., PI3K/AKT/mTOR), and epigenetic modifications that lead to the silencing of the ERα gene itself.[1] The loss of ERα expression renders cells insensitive to tamoxifen, creating a critical need for novel therapeutic strategies that can either prevent or reverse this resistant phenotype.
Levistilide A, identified as the more stable and abundant Z-isomer of ligustilide ((Z)-ligustilide), is a natural phthalide compound derived from herbs such as Radix Angelica sinensis.[3][4] Emerging research has highlighted its potential as an epigenetic modulator, capable of resensitizing tamoxifen-resistant breast cancer cells to therapy. This guide will compare the efficacy of tamoxifen as a monotherapy versus its combination with this compound, supported by key experimental data.
Mechanism of Action: A Synergistic Approach
The therapeutic rationale for combining this compound with tamoxifen hinges on a novel, synergistic mechanism: the epigenetic reactivation of ERα expression in resistant cells.
Tamoxifen: As a SERM, its primary action is to antagonize ERα in breast tissue. In ERα-positive cells, the tamoxifen-ERα complex recruits corepressors to estrogen response elements (EREs) on DNA, inhibiting the transcription of genes involved in cell proliferation.
This compound ((Z)-ligustilide): In tamoxifen-resistant, ERα-negative cells, this compound does not directly target the non-existent ERα. Instead, it functions as an epigenetic agent. Evidence suggests it destabilizes a powerful corepressor complex—comprising Metastasis-Associated Protein 1 (MTA1), IFN-γ-inducible protein 16 (IFI16), and Histone Deacetylases (HDACs)—that binds to the ERα promoter and silences its expression.[1][5]
By dismantling this repressive complex, this compound facilitates histone acetylation at the ERα promoter, leading to the re-expression of functional ERα protein.[1][5] This restoration of the primary drug target renders the cancer cells sensitive once again to the anti-proliferative effects of tamoxifen.
The following diagram illustrates the proposed signaling pathway and the points of intervention for both agents.
Caption: Mechanism of this compound and Tamoxifen Synergy.
Comparative Performance: Preclinical Data
The synergistic effect of combining this compound with tamoxifen has been demonstrated in ERα-negative breast cancer cell lines, which are inherently resistant to tamoxifen monotherapy. The key findings from preclinical studies are summarized below.
Inhibition of Cell Proliferation and Viability
Studies utilizing the Sulforhodamine B (SRB) assay show that while tamoxifen (5 µM) or this compound (50 µM) alone have minimal effect on the viability of ERα-negative MDA-MB-231 cells, the combination significantly suppresses cell growth.[5][6]
Table 1: Effect of Combination Therapy on Cell Cycle Distribution in MDA-MB-231 Cells
| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (Untreated) | 57.99 | 31.01 | 11.00 |
| This compound + Tamoxifen | 26.57 | 44.79 | 28.63 |
Data sourced from Ma et al., 2017.[5] The combination treatment demonstrates a significant shift from the G1 phase to the S and G2/M phases, indicative of cell cycle arrest.
Induction of Apoptosis
The combination therapy not only halts proliferation but also induces programmed cell death (apoptosis). This is a critical indicator of therapeutic efficacy. Western blot analysis reveals that the combination treatment leads to an upregulation of apoptosis-promoting proteins such as p53.[6]
Head-to-Head Comparison: Monotherapy vs. Combination Therapy
| Feature | Tamoxifen Monotherapy | This compound Monotherapy | Combination Therapy |
| Target Cell Population | ERα-positive breast cancer cells | ERα-negative breast cancer cells (as an epigenetic modulator) | ERα-negative, tamoxifen-resistant cells |
| Mechanism of Action | Competitive antagonism of ERα | Destabilization of MTA1/IFI16/HDACs corepressor complex | Epigenetic re-expression of ERα, followed by ERα antagonism |
| Effect on Cell Viability (ERα- cells) | Minimal to no effect | Minimal to no effect | Significant inhibition of proliferation[5] |
| Effect on Cell Cycle (ERα- cells) | No significant arrest | Induces some S and G2/M arrest | Potent induction of S and G2/M phase arrest[5] |
| Apoptosis Induction (ERα- cells) | Ineffective | Limited | Significant induction of apoptosis[1][5] |
| Clinical Application | Standard of care for ERα+ breast cancer | Investigational | Potential strategy to overcome acquired tamoxifen resistance |
Experimental Protocols
To ensure scientific rigor and reproducibility, detailed protocols for the key assays used to generate the above data are provided. These are based on published methodologies and standard laboratory practices.
Cell Viability - Sulforhodamine B (SRB) Assay
This assay measures cell density based on the measurement of cellular protein content.
Workflow Diagram: SRB Assay
Caption: Step-by-step workflow for the SRB cell viability assay.
Protocol:
-
Cell Seeding: Plate ERα-negative breast cancer cells (e.g., MDA-MB-231, HS578t) in 96-well plates and allow them to adhere overnight.
-
Treatment: Aspirate the medium and add fresh medium containing the vehicle (control), tamoxifen (5 µM), this compound (50 µM), or the combination of both.[6]
-
Incubation: Incubate the plates for 72 hours under standard cell culture conditions (37°C, 5% CO2).
-
Fixation: Gently add 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Remove the TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 10 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Air dry the plates.
-
Solubilization: Add 10 mM Tris base solution (pH 10.5) to each well to dissolve the bound stain.
-
Measurement: Read the absorbance on a microplate reader at 510 nm.
Apoptosis Assay - Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[7][8][9]
Protocol:
-
Cell Culture and Treatment: Seed cells in 6-well plates and treat with the compounds as described in the SRB assay for the desired time period (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and neutralize with serum-containing media. Centrifuge the cell suspension and wash the pellet with ice-cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.[7]
-
-
Analysis: Add 400 µL of 1X Annexin-binding buffer to each tube and analyze immediately by flow cytometry.[7]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blotting for Protein Expression
This technique is used to detect the expression levels of specific proteins (e.g., ERα, MTA1, HDACs).
Protocol:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Electrophoresis: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., anti-ERα, anti-MTA1, anti-HDAC1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to investigate the interaction between proteins and specific DNA regions, such as the binding of the MTA1 repressor complex to the ERα promoter.[10]
Protocol:
-
Cross-linking: Treat cells (e.g., MDA-MB-231 treated with this compound for 72h) with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA.[5]
-
Cell Lysis and Sonication: Lyse the cells and sonicate the chromatin to shear the DNA into fragments of 200-1000 bp.
-
Immunoprecipitation:
-
Pre-clear the lysate with protein A/G agarose beads.
-
Incubate the chromatin overnight at 4°C with an antibody specific to the target protein (e.g., anti-MTA1) or a control IgG.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads extensively to remove non-specific binding, then elute the complexes from the beads.
-
Reverse Cross-linking: Reverse the formaldehyde cross-links by heating at 65°C.
-
DNA Purification: Purify the DNA from the sample.
-
Analysis: Use the purified DNA as a template for quantitative PCR (qPCR) with primers designed to amplify the specific region of interest (e.g., the ERα promoter).[5] An increase in signal compared to the IgG control indicates enrichment and binding of the target protein.
Conclusion and Future Directions
The combination of this compound (Z-ligustilide) and tamoxifen presents a compelling, mechanistically-driven strategy to overcome endocrine resistance in breast cancer. By epigenetically reactivating ERα expression, this compound restores the cellular machinery required for tamoxifen efficacy, leading to synergistic anti-proliferative and pro-apoptotic effects in otherwise resistant cancer cells.
This approach holds significant promise compared to tamoxifen monotherapy in patient populations that have developed acquired resistance or present with ERα-negative tumors due to promoter silencing. Future research should focus on in vivo validation in animal models of tamoxifen-resistant breast cancer and subsequent clinical trials to establish the safety and efficacy of this combination therapy in patients. Further investigation into biomarkers, such as MTA1 expression or ERα promoter methylation status, could help identify patient populations most likely to benefit from this innovative therapeutic strategy.
References
-
Ma, Y., et al. (2017). Z-ligustilide restores tamoxifen sensitivity of ERα negative breast cancer cells by reversing MTA1/IFI16/HDACs complex mediated epigenetic repression of ERα. Oncotarget, 8(18), 29328–29345. Available at: [Link]
-
Ma, Y., et al. (2017). Supplementary Data for: Z-ligustilide restores tamoxifen sensitivity of ERα negative breast cancer cells by reversing MTA1/IFI16/HDACs complex mediated epigenetic repression of ERα. Oncotarget. Available at: [Link]
-
Mayo Clinic. (n.d.). Breast cancer chemoprevention: Drugs that reduce risk. Available at: [Link]
-
Giacomelli, C., et al. (2022). Ligustilide: A Phytochemical with Potential in Combating Cancer Development and Progression—A Comprehensive and Critical Review. Molecules, 27(23), 8234. Available at: [Link]
-
CBER Flow Cytometry Core. (n.d.). The Annexin V Apoptosis Assay. Available at: [Link]
-
Srivastava, S., et al. (2018). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 8(1). Available at: [Link]
-
Ring, A., & Dowsett, M. (2004). Mechanisms of tamoxifen resistance. Endocrine-Related Cancer, 11(4), 643–658. Available at: [Link]
- Hanker, A. B., et al. (2020). The ever-expanding role of CDK4/6 inhibitors in breast cancer. British Journal of Cancer, 123(1), 17-26.
-
Mukhopadhyay, N. D., & De, P. (2006). Chromatin immunoprecipitation assay detects ERalpha recruitment to gene specific promoters in uterus. Molecular and Cellular Endocrinology, 254(1-2), 30-38. Available at: [Link]
-
Li, J., et al. (2013). ChIP-Seq of ERα and RNA polymerase II defines genes differentially responding to ligands. The EMBO Journal, 32(11), 1566–1579. Available at: [Link]
Sources
- 1. Z-ligustilide restores tamoxifen sensitivity of ERa negative breast cancer cells by reversing MTA1/IFI16/HDACs complex mediated epigenetic repression of ERa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. caymanchem.com [caymanchem.com]
- 4. Z-ligustilide restores tamoxifen sensitivity of ERα negative breast cancer cells by reversing MTA1/IFI16/HDACs complex mediated epigenetic repression of ERα - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. kumc.edu [kumc.edu]
- 7. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Chromatin immunoprecipitation assay detects ERα recruitment to gene specific promoters in uterus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal and Handling of Levistilide A
Executive Summary & Chemical Profile
Levistilide A is a bioactive phthalide derivative isolated from Ligusticum chuanxiong and Angelica sinensis. While often labeled "Not Fully Characterized" in generic Safety Data Sheets (SDS), its pharmacological profile as a COX-2 inhibitor and apoptosis inducer mandates that it be treated as a bioactive hazardous substance .[1][2]
Improper disposal via municipal drains or general refuse poses significant environmental risks due to potential bioaccumulation and aquatic toxicity. This guide supersedes general "non-hazardous" classifications by enforcing a precautionary, containment-first disposal strategy.
Chemical Identity Table
| Parameter | Specification |
| Chemical Name | This compound |
| CAS Number | 88182-33-6 |
| Molecular Formula | C₂₄H₂₈O₄ |
| Physical State | White to off-white powder/solid |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Insoluble in Water |
| Primary Hazard | Bioactive (COX-2 Inhibition); Potential Irritant |
| Waste Code (RCRA) | Not P/U-listed; Regulate as Characteristic Waste (if in solvent) or Toxic (precautionary) |
Hazard Analysis & Pre-Disposal Assessment
Scientific Logic: this compound contains a phthalide ring structure. While stable under ambient conditions, this ring is susceptible to hydrolysis under strong basic conditions.[1] However, for disposal, we rely on high-temperature incineration to ensure complete thermal decomposition of the bioactive pharmacophore.[1][2]
Critical Safety Checks (The "Stop & Verify" Protocol)
Before initiating disposal, the researcher must answer three questions to determine the correct waste stream. This prevents "waste incompatibility"—a leading cause of laboratory accidents.
-
Is the material pure or in solution? (Determines Solid vs. Liquid stream)
-
If liquid, is the solvent Halogenated (e.g., Chloroform) or Non-Halogenated (e.g., DMSO, MeOH)? (Determines incineration pathway)
-
Is it mixed with strong oxidizers? (If yes, quench before disposal to prevent fire in waste drums)
Disposal Workflows
Workflow A: Solid Waste (Pure Substance, Contaminated PPE)
Applicability: Expired pure powder, weighing boats, contaminated gloves, and paper towels.[1][2]
-
Containment: Place solid waste directly into a clear polyethylene bag (minimum 2 mil thickness).[1]
-
Labeling: Tag as "Hazardous Waste - Solid - Toxic (Phytochemical)."
-
Secondary Containment: Seal the bag and place it into the laboratory's dedicated Solid Waste Drum (Fiber or Poly drum).
-
Destruction: Designated for Incineration (Fuel Blending).[1] Do not landfill.
Workflow B: Liquid Waste (Stock Solutions & HPLC Effluent)
Applicability: DMSO stocks, cell culture media containing this compound, HPLC waste.[1][2]
-
Segregation:
-
Compatibility Check: Ensure the waste carboy pH is between 4 and 10. Avoid mixing with strong acids (exothermic hydrolysis risk).[1]
-
Cap & Tag: Secure the safety cap (vented caps preferred for volatile solvents). Update the waste log immediately with "this compound (<0.1%)".
Visualized Decision Matrix
The following diagram illustrates the logical flow for determining the correct disposal stream, ensuring compliance with EPA 40 CFR regulations.
Figure 1: Decision matrix for segregating this compound waste streams based on physical state and solvent composition.[1][2]
Emergency Response: Spill Protocol
In the event of a spill (>10 mg solid or >5 mL concentrated solution), immediate action is required to prevent surface contamination.
Mechanism of Action: We utilize the "Isolate-Absorb-Deactivate" strategy.[1][2] Since this compound is lipophilic, water alone is ineffective for cleaning; a surfactant or organic solvent is required.
Figure 2: Sequential workflow for managing this compound spills in a laboratory setting.
Detailed Cleanup Steps:
-
Solid Spill: Do not create dust.[1][3] Cover with wet paper towels (dampened with water) to prevent aerosolization, then wipe up.[1]
-
Liquid Spill: Cover with absorbent pads or vermiculite.[1]
-
Surface Decontamination: Wipe the area twice with 70% Ethanol followed by a detergent solution. This compound is highly soluble in ethanol, ensuring efficient removal from bench surfaces.[2]
References & Regulatory Grounding[1][6][7][8]
-
PubChem. (n.d.).[1] this compound Compound Summary. National Library of Medicine. Retrieved from [Link][1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1] Hazardous Waste Generators. RCRA Regulations 40 CFR Part 262.[1] Retrieved from [Link][1][2]
-
Occupational Safety and Health Administration (OSHA). (2011).[1] Laboratory Safety Guidance. OSHA 3404-11R.[1][2] Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
